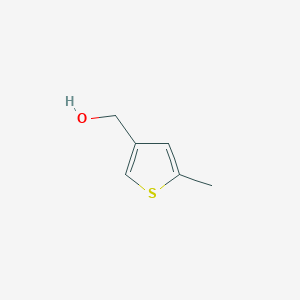
5-Methyl-3-thiophenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-thiophenemethanol is a colorless crystalline substance with a sweet, floral odor. It is used in the preparation of 3-substituted thiophene conducting copolymers which have potential applications in electrochromic displays .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction forms aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6H8OS. The molecular weight is 128.19.Chemical Reactions Analysis
Thiophene-based analogs, including this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to develop advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The refractive index is 1.564 (lit.) . The boiling point is 86-88 °C/10 mmHg (lit.) , and the density is 1.211 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Polymerization
5-Methyl-3-thiophenemethanol, a variant of 3-thiophenemethanol, has been studied for its electrochemical properties, particularly in comparison with 3-methylthiophene. Research by Pohjakallio and Sundholm (1993) focused on the electrochemical polymerization properties of these compounds, revealing significant differences due to the nucleophilic nature of the -CH2OH substituent. These findings have implications for the development of electroactive polymer materials (Pohjakallio & Sundholm, 1993).
Synthesis and Chemical Transformation
Shao-min Ding (2004) described a novel process for synthesizing highly pure 3-thiophenemethanol, which is closely related to this compound. This method surpasses traditional processes in yield and purity, indicating potential for improved production methods for related compounds (Ding Shao-min, 2004).
Palladium-Catalyzed Reactions
Nakano, Satoh, and Miura (2006) investigated the palladium-catalyzed selective diarylation of alpha,alpha-disubstituted 3-thiophenemethanols. This reaction involves the cleavage of C-H and C-C bonds, producing 2,3-diarylthiophenes. Such chemical reactions are essential for developing novel thiophene-based compounds with potential applications in various fields (Nakano, Satoh, & Miura, 2006).
Optical and Electronic Properties
El-badrawy et al. (2021) studied the solvent effects on the UV-visible absorption spectra of thiophene dyes. These studies provide insights into the impact of solvent polarity and chemical structure on the optical properties of thiophene compounds, which can be crucial for their use in dye-sensitized solar cells and other photonic applications (El-badrawy et al., 2021).
Solid-Solid Phase Transformation
Li et al. (2007) examined the solid-solid phase transformation of a thiophene derivative, highlighting the impact of crystal size and milling on transformation rates. Such investigations are vital for understanding the physical and chemical stability of thiophene-based compounds in various conditions (Li et al., 2007).
Electrochemical Synthesis and Characterization
Alves et al. (2010) conducted research on the electrochemical synthesis and characterization of 3-substituted thiophene conducting copolymers. This work is crucial for applications in electrochromic displays, demonstrating the potential of thiophene-based compounds in this field (Alves et al., 2010).
Safety and Hazards
Zukünftige Richtungen
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Therefore, the future direction for 5-Methyl-3-thiophenemethanol could involve finding cheaper and environmentally friendly but still effective and selective reaction procedures .
Eigenschaften
IUPAC Name |
(5-methylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUNKFFVTXJZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

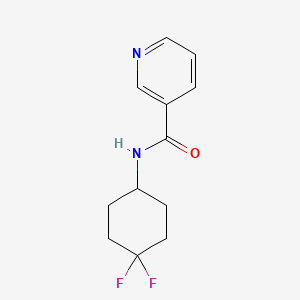
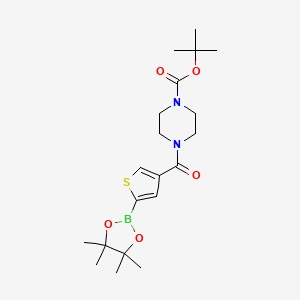
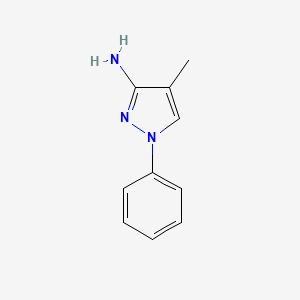
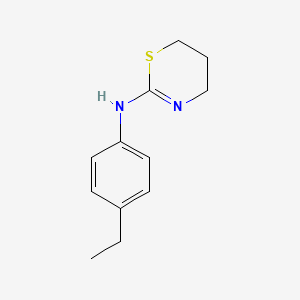
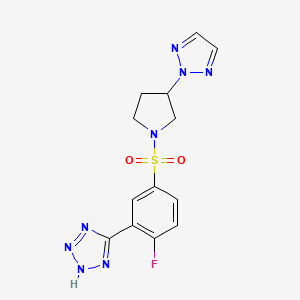


![4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2451515.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2451520.png)

![5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451524.png)